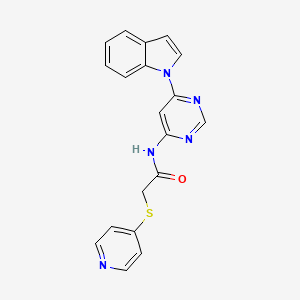
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide, also known as INDY, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide involves the inhibition of several key signaling pathways involved in cell proliferation and survival. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. Additionally, N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. Additionally, N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide in lab experiments is its well-established synthesis method and availability. Additionally, N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one of the limitations of using N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide. One potential area of research is the development of more potent and selective N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide analogs with improved therapeutic properties. Additionally, further studies are needed to investigate the potential use of N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide in combination with other therapeutic agents for the treatment of cancer and other diseases. Finally, more research is needed to understand the potential toxic effects of N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide and to develop strategies to minimize its toxicity.
Méthodes De Synthèse
The synthesis of N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide involves the reaction of 6-(1H-indol-1-yl)pyrimidin-4-amine with 2-(pyridin-4-ylthio)acetic acid in the presence of a suitable coupling agent. The resulting product is then purified using standard chromatographic techniques to obtain pure N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide.
Applications De Recherche Scientifique
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of cancer and other inflammatory diseases.
Propriétés
IUPAC Name |
N-(6-indol-1-ylpyrimidin-4-yl)-2-pyridin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5OS/c25-19(12-26-15-5-8-20-9-6-15)23-17-11-18(22-13-21-17)24-10-7-14-3-1-2-4-16(14)24/h1-11,13H,12H2,(H,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRFFWMIGMXCOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=NC=NC(=C3)NC(=O)CSC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




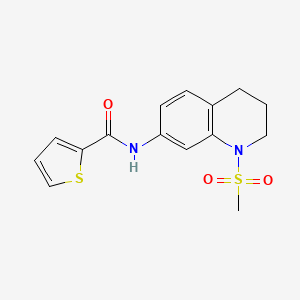
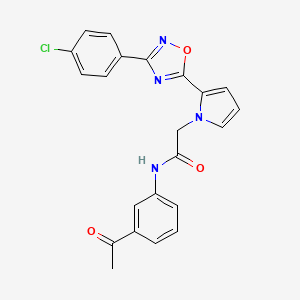
![2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B2539789.png)
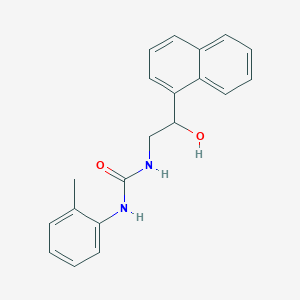
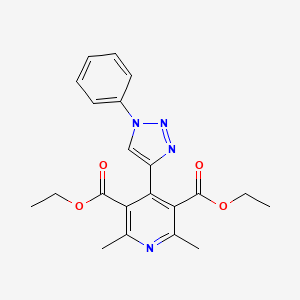
![1-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone](/img/structure/B2539796.png)
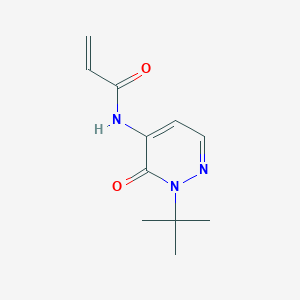

![5-fluoro-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyridine-2-carboxamide](/img/structure/B2539801.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2539806.png)